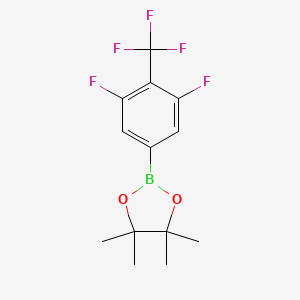
2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organoboron compound. It is characterized by the presence of multiple fluorine atoms and a boronic ester group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3,5-difluoro-4-(trifluoromethyl)benzene with a boronic acid derivative under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a suitable solvent (e.g., water/ethanol mixture).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
科学研究应用
This compound is widely used in scientific research due to its utility in cross-coupling reactions. It is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic devices. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the development of new drugs and materials.
作用机制
The mechanism of action in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester, followed by transmetalation with an aryl halide and reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
相似化合物的比较
Biphenyl-2,2'-diol: Another boronic acid derivative used in cross-coupling reactions.
Phenylboronic acid: A simpler boronic acid used in similar reactions.
Uniqueness: 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high fluorine content, which enhances its reactivity and stability in cross-coupling reactions. This makes it particularly useful in synthesizing fluorinated compounds, which are important in various fields, including pharmaceuticals and materials science.
生物活性
2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of cancer therapy and immunology.
- Molecular Formula : C₁₃H₁₄BF₅O₂
- Molecular Weight : 308.05 g/mol
- CAS Number : 1251844-06-0
- Storage Conditions : Sealed in a dry environment at 2-8°C.
The biological activity of this compound primarily revolves around its ability to inhibit specific protein interactions that are crucial in cancer progression. Notably, it has been studied for its role in modulating the PD-1/PD-L1 immune checkpoint pathway.
Inhibition of PD-1/PD-L1 Interaction
Recent studies have highlighted the effectiveness of this compound as an inhibitor of the PD-1/PD-L1 interaction. This pathway is vital for tumor immune evasion. By blocking this interaction, the compound can enhance T-cell activity against tumors.
Key Findings :
- IC₅₀ Value : The compound demonstrated an IC₅₀ value comparable to leading inhibitors in its class.
- T-cell Activation : It significantly promotes IFN-γ production in T-cells co-cultured with cancer cells expressing PD-L1, indicating a restoration of immune function against tumors .
Study 1: Efficacy in Tumor Models
In a preclinical model involving Hep3B cells (hepatocellular carcinoma), treatment with this compound resulted in:
- A marked increase in T-cell mediated cytotoxicity.
- Enhanced production of cytokines such as IFN-γ and TNF-α.
The study concluded that the compound effectively reactivates T-cell responses previously suppressed by PD-L1 expression on tumor cells .
Study 2: Toxicity Assessment
An assessment of non-specific toxicity revealed that:
- The compound exhibited low toxicity towards normal T-cells at therapeutic concentrations.
- EC₅₀ values were significantly higher than IC₅₀ values, indicating a favorable therapeutic index .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BF₅O₂ |
| Molecular Weight | 308.05 g/mol |
| CAS Number | 1251844-06-0 |
| PD-L1 Binding Affinity (K_d) | Approximately 3.64 nM |
| IC₅₀ (T-cell Activation) | Comparable to Keytruda |
| Non-Specific Toxicity (EC₅₀) | Higher than IC₅₀ |
属性
IUPAC Name |
2-[3,5-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPDUSMHNOSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














